molecular formula C18H21NO3S2 B2931426 (Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 19375-26-9

(Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No.: B2931426
CAS No.: 19375-26-9
M. Wt: 363.49
InChI Key: DYBNZUIJFAMPLJ-QINSGFPZSA-N
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Description

(Z)-Isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a synthetic rhodanine derivative offered for research purposes. Compounds based on the 5-benzylidene-2-thioxothiazolidin-4-one scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Recent scientific studies on closely related analogs highlight two primary and promising areas of research. First, this chemical class has demonstrated potent antimicrobial properties. Research indicates that such rhodanine derivatives can exhibit strong antibacterial and antifungal activity, in some cases exceeding the potency of standard antibiotics like ampicillin and streptomycin by 10 to 50 fold . The proposed mechanism of action for the antibacterial effect involves the inhibition of essential bacterial enzymes such as MurB . Second, this compound features a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, which is a characteristic of potent tyrosinase inhibitors . Analogs with this structure have been investigated as anti-melanogenic agents, competitively inhibiting tyrosinase—the key enzyme in melanin production—and reducing melanin synthesis in cellular models, suggesting potential application in hyperpigmentation research . The isopentyl ester moiety may enhance the compound's lipophilicity, which can be a favorable property for research involving cellular permeability. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methylbutyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-13(2)9-11-22-16(20)8-10-19-17(21)15(24-18(19)23)12-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBNZUIJFAMPLJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, making it a subject of various pharmacological studies.

Chemical Structure

The compound features a thiazolidinone core, characterized by a benzylidene substituent and a propanoate group. Its structure can be represented as follows:

 Z isopentyl 3 5 benzylidene 4 oxo 2 thioxothiazolidin 3 yl propanoate\text{ Z isopentyl 3 5 benzylidene 4 oxo 2 thioxothiazolidin 3 yl propanoate}

Antibacterial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, the introduction of specific substituents on the thiazolidinone ring enhances antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundActivity Against E. coliActivity Against S. aureus
(Z)-isopentyl derivativeModerateHigh
(E)-3-(4-oxo-5-pyridin-2-ylmethylene)LowModerate
Benzylidene analogsHighHigh

Antifungal Activity

The compound also demonstrates antifungal properties. Studies have shown that certain thiazolidinones inhibit fungal strains such as Candida albicans. The presence of specific functional groups in the structure plays a crucial role in enhancing antifungal activity .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have revealed its ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of reactive oxygen species (ROS), which contribute to cancer cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
B16F10 (melanoma)15Induction of apoptosis
MCF7 (breast)20Cell cycle arrest
HeLa (cervical)25ROS modulation

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species Modulation : By acting as an antioxidant, it modulates oxidative stress responses, contributing to its anticancer effects .

Case Studies

A notable study demonstrated that analogs of thiazolidinones showed varying degrees of tyrosinase inhibition, with some exhibiting potency greater than traditional inhibitors like kojic acid . This suggests potential applications in skin whitening products and melanoma treatment.

Comparison with Similar Compounds

Below is a structural and functional comparison of the target compound with analogs from the provided evidence:

Structural Analogues with Thiazolidinone Cores
Compound Name Key Structural Features Implications
Target Compound 5-benzylidene, 4-oxo-2-thioxo, isopentyl ester High lipophilicity (isopentyl ester); potential Michael acceptor activity
2-benzylidene-3-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-thiazolidin-4-one 5-benzylidene, 4-oxo, 3-(oxadiazolyl) Oxadiazole enhances electron deficiency; reduced sulfur-mediated reactivity
(Z)-3-(5-(4-((2-chlorobenzyl)oxy)...propanoic acid 5-substituted benzylidene, 4-oxo-2-thioxo, propanoic acid Acid form increases solubility but reduces cell permeability

Key Observations :

  • Ester vs. Acid : The isopentyl ester in the target compound improves lipophilicity (logP ~4–5 estimated) compared to the carboxylic acid derivative (logP ~2–3), favoring passive diffusion across biological membranes .
Ester Variants

lists multiple esters (e.g., ethyl, isopentyl, octyl propanoates). The isopentyl group in the target compound balances steric bulk and hydrophobicity:

  • Ethyl esters (e.g., I-6230 in ) are smaller, offering higher aqueous solubility but faster metabolic hydrolysis.
  • Isopentyl esters resist enzymatic cleavage longer, extending half-life in vivo .
Substituent Effects on Activity
  • Benzylidene vs. Pyridazine/Isoxazole : Compounds in (e.g., I-6230) replace the benzylidene with pyridazine or isoxazole rings. These heterocycles introduce hydrogen-bonding sites but reduce π-stacking capability compared to the planar benzylidene group .
  • Chlorine Substituent : ’s compound includes a 2-chlorobenzyl group, which may enhance target binding via halogen bonding but increases molecular weight (~477 g/mol vs. ~420 g/mol for the target) .

Q & A

Basic: What are the common synthetic routes for (Z)-isopentyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate?

The compound is typically synthesized via a multi-step condensation reaction. A key step involves the formation of the benzylidene-thiazolidinone core through Knoevenagel condensation between a rhodanine derivative and a substituted benzaldehyde. For example:

  • Step 1 : React 2-thioxothiazolidin-4-one with isopentyl 3-aminopropanoate under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the thiazolidinone intermediate .
  • Step 2 : Condense the intermediate with benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) in ethanol or acetonitrile under reflux, catalyzed by bases like piperidine, to yield the (Z)-benzylidene configuration .
  • Purification : Recrystallization from methanol or ethanol is commonly used to isolate the pure (Z)-isomer .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms stereochemistry (e.g., Z-configuration via coupling constants in ¹H NMR) and structural integrity. For example, olefinic protons in the benzylidene group show characteristic coupling (J = 10–12 Hz) .
  • HRMS : Validates molecular formula (e.g., m/z calculated for C₂₀H₂₁NO₃S₂: 403.09; observed: 403.12) .
  • Elemental Analysis : Ensures purity (>95% via CHNS analysis) .

Advanced: How can reaction conditions be optimized to improve yield and stereochemical purity?

Optimization involves systematic screening of:

  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .
  • Catalysts : Bases like K₂CO₃ or piperidine improve condensation efficiency .
  • Temperature : Reflux (70–80°C) favors Z-isomer formation due to thermodynamic control .
  • Molar Ratios : A 1:1.2 ratio of thiazolidinone to benzaldehyde minimizes unreacted starting material .
    Example : A 74% yield was achieved using acetic anhydride as a catalyst and ethanol as solvent under reflux for 6 hours .

Advanced: How can researchers resolve contradictory data in biological activity studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Structural analogs : Subtle changes in substituents (e.g., 4-fluorobenzylidene vs. 3,5-dichlorophenyl) alter binding affinity .
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect results. Standardize protocols using guidelines from the NCI-60 panel .
  • Stereochemical purity : Ensure Z/E isomer ratios are quantified via HPLC or NOESY NMR to avoid confounding results .

Advanced: What methodologies confirm the Z-isomer configuration and ensure stereochemical purity?

  • X-ray Crystallography : Definitive proof of Z-configuration via crystal structure analysis (e.g., dihedral angle between benzylidene and thiazolidinone planes <10°) .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., benzylidene aryl protons and thiazolidinone methyl groups) .
  • HPLC : Uses chiral columns (e.g., Chiralpak IA) to separate Z/E isomers, with retention times validated against standards .

Advanced: What computational methods predict the compound’s reactivity and target interactions?

  • DFT Calculations : Model reaction pathways (e.g., Gibbs free energy of Z vs. E isomer formation) using Gaussian 09 with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Predict binding to targets like EGFR kinase (PDB ID: 1M17) using AutoDock Vina. For example, the benzylidene group shows π-π stacking with Phe723 .
  • QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on benzaldehyde) with antibacterial activity (R² > 0.85) .

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